molecular formula C7H7F2NO3 B6158223 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid CAS No. 2229473-15-6

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid

Cat. No.: B6158223
CAS No.: 2229473-15-6
M. Wt: 191.1
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid is an organic compound characterized by the presence of both fluorine atoms and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid typically involves the reaction of 2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl)oxyacetic acid with appropriate reagents under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process may include steps such as esterification, hydrolysis, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups and enhanced properties .

Scientific Research Applications

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms and the oxazole ring can influence the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4,4-difluoro-3-oxobutanoic acid: Similar in structure but lacks the oxazole ring.

    4,4-difluoro-3-(1,2-oxazol-3-yl)propanoic acid: Similar but with a different carbon chain length.

    4,4-difluoro-3-(1,2-oxazol-3-yl)pentanoic acid: Similar but with an extended carbon chain .

Uniqueness

4,4-difluoro-3-(1,2-oxazol-3-yl)butanoic acid is unique due to the combination of fluorine atoms and the oxazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

2229473-15-6

Molecular Formula

C7H7F2NO3

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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